molecular formula C10H7Cl2NO2 B11716861 Methyl 4,7-Dichloroindole-3-carboxylate

Methyl 4,7-Dichloroindole-3-carboxylate

Cat. No.: B11716861
M. Wt: 244.07 g/mol
InChI Key: XQUJJJGOKFKDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,7-Dichloroindole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of chlorine atoms at the 4 and 7 positions of the indole ring and a carboxylate group at the 3 position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-Dichloroindole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest product yields are achieved using tetrazole-1-acetic acid as the ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Industrial production would likely optimize reaction conditions to maximize yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-Dichloroindole-3-carboxylate can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.

    Nucleophilic substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are used.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative, while oxidation can produce an indole-3-carboxylic acid.

Scientific Research Applications

Methyl 4,7-Dichloroindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,7-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,7-Dichloroindole-3-carboxylate is unique due to the presence of chlorine atoms at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry.

Biological Activity

Methyl 4,7-dichloroindole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a dichlorinated indole structure with a carboxylate group. The synthesis generally involves halogenation and carboxylation reactions, which can be performed using various methods to ensure high yields and purity. The compound's molecular formula is C10H7Cl2NO2C_{10}H_7Cl_2NO_2, with a molecular weight of approximately 232.07 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing promising results in various areas:

  • Anticancer Activity :
    • Studies indicate that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown cytotoxicity against breast cancer cells (MCF-7) and glioblastoma multiforme (GBM) cell lines, with IC50 values in the micromolar range .
    • A specific series of indole-2-carboxamide derivatives demonstrated greater potency than doxorubicin in MCF-7 cells, suggesting that structural modifications can enhance anticancer efficacy .
  • Antitubercular Activity :
    • This compound may share similar mechanisms with other indole derivatives that target Mycobacterium tuberculosis (M. tb). For example, compounds with high lipophilicity have shown improved activity against drug-sensitive strains of M. tb .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This interaction could have implications for its pharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 Value (µM)Reference
AnticancerMCF-71.35
AnticancerKNS42 (GBM)0.84
AntitubercularM. tb H37Rv0.32
Cytochrome P450 InhibitionCYP1A2 & CYP2C19N/A

Detailed Findings

  • Antitumor Mechanisms : The apoptotic effects of indole derivatives have been highlighted through increased levels of caspases and changes in Bcl-2 family protein expressions in treated cells, indicating a potential pathway for inducing cell death in tumors .
  • Selectivity and Safety : Compounds similar to this compound exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 4,7-dichloro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3

InChI Key

XQUJJJGOKFKDED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.